Lysosomal Enzyme Suppression: Head‑to‑Head Superiority Over Clofibrate
In a direct head‑to‑head study in cholesterol‑fed rabbits, Acitemate (CH‑123) dosed at 50 mg/kg/day reduced aortic and hepatic lysosomal enzyme activities (β‑glucuronidase, β‑galactosidase, N‑acetyl‑β‑glucosaminidase, acid phosphatase) to only 1.2–1.8‑fold above normolipidaemic controls, whereas clofibrate (250 mg/kg/day) left enzyme activities elevated 2–3‑fold above controls [1]. The baseline enzyme activities in untreated atherosclerotic animals were 3–5‑fold higher than controls [1].
| Evidence Dimension | Lysosomal enzyme activity elevation above normolipidaemic control (fold‑change) in aortic smooth muscle and liver cells |
|---|---|
| Target Compound Data | 1.2–1.8‑fold elevation (CH‑123 50 mg/kg/day) |
| Comparator Or Baseline | Clofibrate (250 mg/kg/day): 2–3‑fold elevation |
| Quantified Difference | CH‑123 reduces enzyme hyperactivity by approximately 40–60 % relative to clofibrate, i.e., CH‑123 treated animals are 0.6–0.9‑fold closer to normal physiology than clofibrate‑treated animals |
| Conditions | Rabbit model; 2 % cholesterol diet for 4 weeks, followed by drug treatment during return to regular diet; post‑nuclear supernatant fractionation via sucrose density gradient centrifugation |
Why This Matters
Excessive lysosomal enzyme activity is a hallmark of plaque vulnerability and vascular inflammation; CH‑123 achieves near‑normal lysosomal homeostasis at one‑fifth the dose of clofibrate, indicating a mechanistically distinct and more potent anti‑atherosclerotic action that cannot be reproduced by substituting clofibrate.
- [1] Ecsedi GG, Virág S, Hidvégi EJ. Effect of CH‑123, a pyrido(1,2‑a)pyrimidine derivative on the elevated activity of lysosomal enzymes of rabbit aorta and liver in experimental atherosclerosis. Atherosclerosis. 1981;39(2):183‑190. doi:10.1016/0021-9150(81)90068-X View Source
